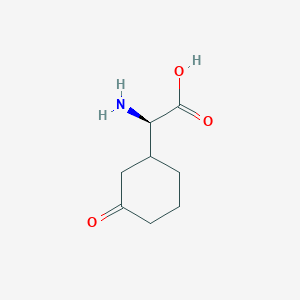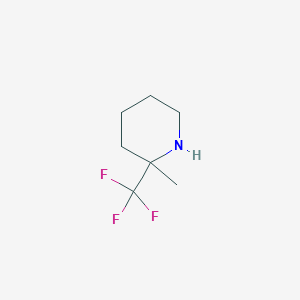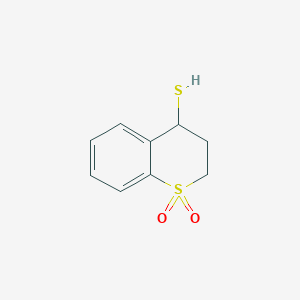
4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chemical compound with the molecular formula C9H10O2S2 This compound is known for its unique structure, which includes a benzothiopyran ring system with a sulfanyl group and a dione functionality
準備方法
The synthesis of 4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor containing a thiol group and a carbonyl group. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
化学反応の分析
4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of proteins and other biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dione functionality can participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can be compared with other similar compounds, such as:
4-Hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione: This compound has a hydroxyl group instead of a sulfanyl group, leading to different reactivity and applications.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound contains a benzothiadiazine ring system and exhibits different biological activities. The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it valuable for various applications.
特性
分子式 |
C9H10O2S2 |
|---|---|
分子量 |
214.3 g/mol |
IUPAC名 |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-thiol |
InChI |
InChI=1S/C9H10O2S2/c10-13(11)6-5-8(12)7-3-1-2-4-9(7)13/h1-4,8,12H,5-6H2 |
InChIキー |
HUBAEUBEKHXPPO-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


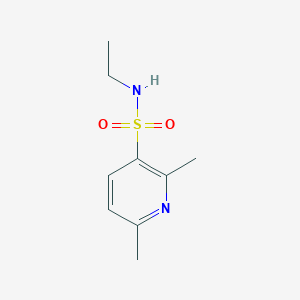
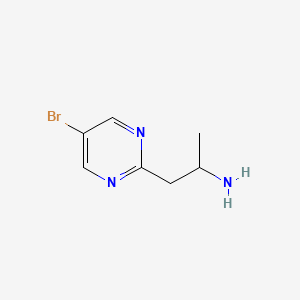
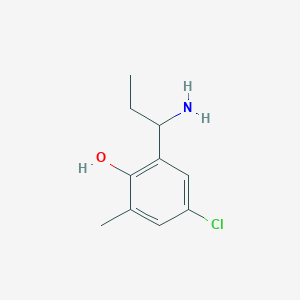
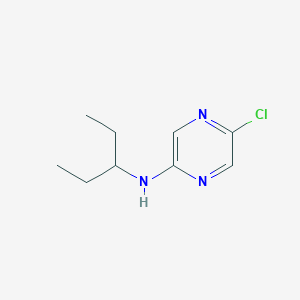
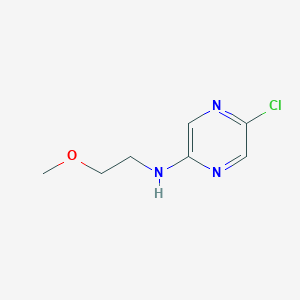
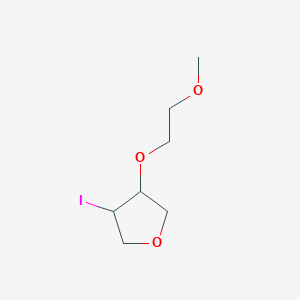
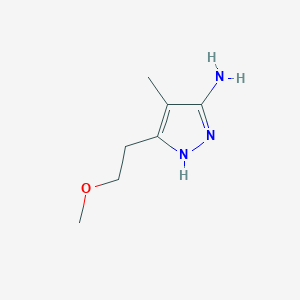
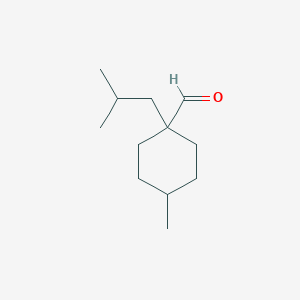

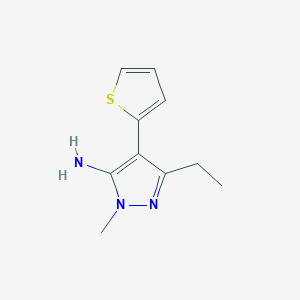
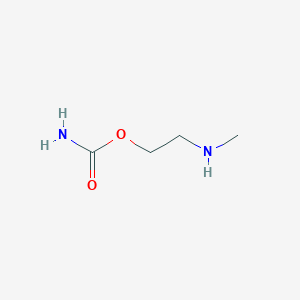
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
